molecular formula C25H29N3O5S2 B2409532 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361481-81-4

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2409532
CAS No.: 361481-81-4
M. Wt: 515.64
InChI Key: ILXFEWHMNWPZGD-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-16-11-17(2)14-28(13-16)35(30,31)20-8-5-18(6-9-20)24(29)27-25-26-22(15-34-25)21-10-7-19(32-3)12-23(21)33-4/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXFEWHMNWPZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy groups and a sulfonamide moiety enhances its chemical reactivity and biological profile. The structure can be represented as follows:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves interaction with bacterial RNA polymerase, disrupting RNA synthesis essential for bacterial survival .

2. Anticancer Potential

Studies have also suggested that thiazole derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. In vitro assays revealed that certain derivatives exhibit IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Case Study 1: Antibacterial Activity Assessment

A study conducted on various thiazole derivatives showed that the compound significantly inhibited bacterial growth in a concentration-dependent manner. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of 15 µM against the HCT-116 cell line, demonstrating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of RNA Polymerase : The compound binds to the switch region of bacterial RNA polymerase, inhibiting RNA synthesis and leading to bacterial cell death.
  • Induction of Apoptosis in Cancer Cells : It promotes apoptosis in cancer cells through the activation of intrinsic pathways, which is critical for its anticancer effects .

Research Findings Summary

Activity Target Organisms/Cells IC50/MIC Values
AntibacterialStaphylococcus aureus32 µg/mL
AnticancerHCT-116 (Colon Cancer)15 µM
T47D (Breast Cancer)27.3 µM

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